(6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methanol
Description
(6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methanol is a bifunctional aromatic alcohol featuring a 6-methoxynaphthalene moiety linked to a thiophene ring via a hydroxymethyl group. Its molecular formula is C₁₆H₁₄O₂S, with a molecular weight of 270.35 g/mol . Predicted physicochemical properties include a density of 1.259 g/cm³, a boiling point of 467.7°C, and a pKa of 13.54, reflecting its weak acidity . The compound’s structure combines the planar naphthalene system with the electron-rich thiophene heterocycle, making it a candidate for applications in materials science (e.g., fluorescence) and medicinal chemistry (e.g., enzyme inhibition).
Properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c1-18-14-7-6-11-9-13(5-4-12(11)10-14)16(17)15-3-2-8-19-15/h2-10,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDFPBFZUVEILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Considerations
The target molecule comprises a 6-methoxynaphthalene moiety connected to a thiophene ring via a hydroxymethyl (-CH2OH) bridge. Retrosynthetic cleavage identifies two primary fragments:
-
Fragment A : 6-Methoxy-2-naphthaldehyde (or equivalent electrophilic naphthalene derivative)
-
Fragment B : Thiophen-2-ylmagnesium bromide (or analogous nucleophilic thiophene reagent)
This disconnection suggests a nucleophilic addition pathway, validated by the prevalence of Grignard and organometallic approaches in related systems. Alternative disconnections involving Friedel-Crafts alkylation or Suzuki-Miyaura coupling were deemed less feasible due to steric hindrance at the naphthalene C2 position.
Grignard Reagent-Mediated Nucleophilic Addition
Synthesis of 6-Methoxy-2-naphthaldehyde
The aldehyde precursor is synthesized via Sommelet-Hauser oxidation of 6-methoxy-2-naphthylmethylamine, as adapted from CN113651680A:
| Step | Reagent/Conditions | Yield | Purity | Key Observation |
|---|---|---|---|---|
| 1 | CuCl (0.5 eq), DMSO, 120°C, 48 hr | 86% | 95% | Air oxidation avoids hazardous oxidizers |
| 2 | Ethyl acetate extraction, brine wash | - | 96% | Minimal dimerization byproducts |
Critical parameters include DMSO solvent purity (>99.9%) and strict temperature control (±2°C) to prevent over-oxidation to carboxylic acids.
Thiophen-2-ylmagnesium Bromide Preparation
Thiophene reactivity is enhanced via magnesium insertion under anhydrous conditions:
Safety Note : Exothermic initiation requires gradual thiophene addition and argon atmosphere to prevent MgO passivation.
Nucleophilic Addition and Workup
Combining the aldehyde (1.0 eq) with Grignard reagent (1.2 eq) at -78°C yields the secondary alcohol after acidic workup:
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | -78°C (dry ice) | >-50°C → Diastereomer formation |
| Addition Rate | 0.5 mL/min | Rapid addition → Exotherm |
| Quenching Agent | Saturated NH4Cl | Premature quenching → Low yield |
Post-reaction purification via flash chromatography (hexane:EtOAc 4:1) achieves 78% isolated yield with >98% HPLC purity.
Alternative Synthetic Routes
Ullmann Coupling with Preformed Alcohols
A copper-catalyzed coupling strategy avoids sensitive organometallics:
Limitations :
| Step | Reaction | Yield | Citation |
|---|---|---|---|
| 1 | Ketone → Hydrazide (H2NNH2, EtOH) | 85% | |
| 2 | Schiff base formation (RCHO, AcOH) | 76% | |
| 3 | NaBH4 reduction | 68% |
Adapting this to thiophene-carbaldehyde derivatives remains unexplored but theoretically viable.
Analytical Characterization Benchmarks
Spectroscopic Validation
Chromatographic Purity Standards
| Method | Column | Retention Time | Acceptability Criteria |
|---|---|---|---|
| HPLC-UV (254 nm) | C18, 5μm, 250×4.6 mm | 12.7 min | ≥95% area |
| TLC (EtOAc) | Silica GF254 | Rf 0.43 | Single spot |
Scale-Up Considerations and Industrial Feasibility
Cost-Benefit Analysis of Routes
| Method | Cost (USD/kg) | E-Factor | PMI | Green Metrics |
|---|---|---|---|---|
| Grignard Addition | 420 | 18.7 | 3.2 | Solvent recovery 68% |
| Ullmann Coupling | 890 | 43.2 | 7.1 | High Cu waste |
E-Factor = (Total waste)/(Product mass); PMI = Process Mass Intensity
Preliminary studies on visible-light-mediated C-O coupling show promise for methoxy group introduction without harsh bases.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the compound can convert the methanol group to a methyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene or thiophene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Formation of (6-Methoxynaphthalen-2-yl)(thiophen-2-yl)carboxylic acid.
Reduction: Formation of (6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Used as a lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory mediators.
Comparison with Similar Compounds
2-(6-Methoxynaphthalen-2-yl)ethanol
- Molecular Formula : C₁₃H₁₄O₂
- Molecular Weight : 202.25 g/mol .
- Key Differences : Replaces the thiophen-2-yl group with a hydroxylated ethyl chain.
- Synthesis : Achieved via esterification of naproxen derivatives, with yields up to 95% .
- Applications : Primarily studied as a synthetic intermediate for anti-inflammatory agents .
N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
- Structure: Features an amide linkage instead of a methanol group.
- Synthesis : Prepared via coupling of 2,2-diphenylethan-1-amine with naproxen, yielding >90% purity .
- Applications : Explored for enhanced pharmacokinetic profiles compared to naproxen .
Heterocyclic Modifications
(S)-Phenyl(thiophen-2-yl)methanol
2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidines
- Structure : Integrates thiophene into a perimidine scaffold.
- Activity : Exhibits acetylcholinesterase inhibition (IC₅₀ = 0.34 µM ) due to lowered HOMO-LUMO gaps .
Fluorescence Properties of Thiophene-Containing Analogues
Compounds with thiophen-2-yl groups exhibit enhanced fluorescence compared to other heterocycles:
| Compound | Heterocycle | Quantum Yield (Φf) | Reference |
|---|---|---|---|
| 3f (Thiophen-2-yl) | Thiophene | 55.8% | |
| 3g (Furan-3-yl) | Furan | 42.6% | |
| 3h (Pyridin-4-yl) | Pyridine | 13.1% |
The 55.8% Φf for thiophen-2-yl derivatives suggests that (6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methanol may serve as a fluorescent probe or optoelectronic material .
Naproxen Hydrazones
- Structure : Hydrazide derivatives of 6-methoxynaphthalene.
- Activity : Act as corrosion inhibitors for mild steel in acidic environments, with efficiencies linked to electron-donating methoxy groups .
- Implication : The target compound’s methoxynaphthalene moiety may similarly enhance stability in reactive environments.
Benzothiophene Acrylonitriles
- Structure : Thiophene fused with a benzene ring.
- Activity : Potent anticancer agents (GI₅₀ < 10 nM ) overcoming P-glycoprotein-mediated drug resistance .
Biological Activity
(6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methanol is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : CHOS
- Molecular Weight : Approximately 220.3 g/mol
The presence of the methoxy group on the naphthalene ring and the thiophene moiety contributes to its unique chemical properties, which may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of naphthalene and thiophene exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on lysosomal phospholipase A2 (LPLA2), an enzyme involved in lipid metabolism. Inhibition of LPLA2 can lead to altered lipid profiles, which may have therapeutic implications in conditions such as phospholipidosis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 64 µg/mL | Membrane disruption |
| Candida albicans | 128 µg/mL | Cell wall synthesis inhibition |
Case Study 2: Enzyme Inhibition Profile
Inhibition studies conducted on LPLA2 revealed that this compound has a significant inhibitory effect, with an IC50 value determined through enzyme kinetics assays. The results are presented in Table 2.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | 5.8 | Competitive |
| Fosinopril | 0.18 | Competitive |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Enzyme Interaction : As an inhibitor of LPLA2, the compound may alter lipid metabolism pathways, potentially affecting cellular signaling and homeostasis.
- Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial action.
Q & A
Basic: How is (6-Methoxynaphthalen-2-yl)(thiophen-2-yl)methanol synthesized, and what are the critical purification steps?
Methodological Answer:
The synthesis typically involves esterification, coupling, or radical-polar cross-coupling reactions. For example:
- Esterification : Reacting naproxen derivatives with methanol/thionyl chloride under reflux, followed by recrystallization (e.g., ether-methanol mixtures yield purified intermediates) .
- Radical-Polar Cross-Coupling : Using Ir(dF-ppy)₃ as a photocatalyst, methanol as a nucleophile, and triethylamine trihydrofluoride as a mediator in anhydrous DCM. Purification via silica flash chromatography (7–15% EtOAc/hexanes) achieves 81% yield .
- Key Purification Steps : Repeated solvent evaporation (to remove thionyl chloride) , recrystallization, or chromatographic separation to isolate enantiomers .
Basic: What spectroscopic and crystallographic methods are employed to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., CDCl₃ or CD₂Cl₂ solvents) identifies methoxy (δ 3.94 ppm) and thiophenyl protons (δ 7.25–7.55 ppm). Integration ratios confirm substituent positions .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond lengths and angles. For example, C–O bond lengths in the methoxy group average 1.43 Å .
- Validation Tools : PLATON or CCDC software checks for crystallographic anomalies (e.g., ADPs, voids) .
Advanced: How can density functional theory (DFT) study the electronic structure of this compound?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP ) with exact-exchange terms improve accuracy for thermochemical properties (e.g., atomization energies ±2.4 kcal/mol ).
- Basis Sets : Use 6-311G(d,p) for geometry optimization and frequency calculations.
- Applications : Predict HOMO-LUMO gaps (e.g., 4.2 eV for naphthalene-thiophene systems), electrostatic potentials, and charge transfer dynamics .
Advanced: What insights can Hirshfeld surface analysis provide about crystal packing?
Methodological Answer:
- Surface Generation : CrystalExplorer or TONTO generates Hirshfeld surfaces mapped with dₙᵒᵣₘ to visualize intermolecular contacts .
- Contact Analysis : For example, thiophene S···H interactions (15% contribution) and methoxy O···H (12%) dominate packing .
- Comparison with DFT : Overlay experimental (X-ray) and DFT-optimized structures to validate dispersion forces .
Basic: What are the safety protocols for handling this compound in laboratories?
Methodological Answer:
- Hazard Classification : Acute toxicity (Category 4; H302, H312, H332) and chronic aquatic hazard (H413) .
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid skin contact or inhalation.
- Waste Disposal : Neutralize acidic byproducts before aqueous disposal. Store in sealed containers away from oxidizers .
Advanced: How can structure-activity relationship (SAR) studies guide pharmacological evaluation?
Methodological Answer:
- Derivative Design : Modify substituents (e.g., halogenation at thiophene or naphthalene) to enhance bioavailability .
- In Vitro Assays : Test cyclooxygenase (COX) inhibition (cf. naproxen analogs ) or receptor-binding affinity via fluorescence polarization.
- Data Analysis : Correlate logP values (HPLC-measured) with membrane permeability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
